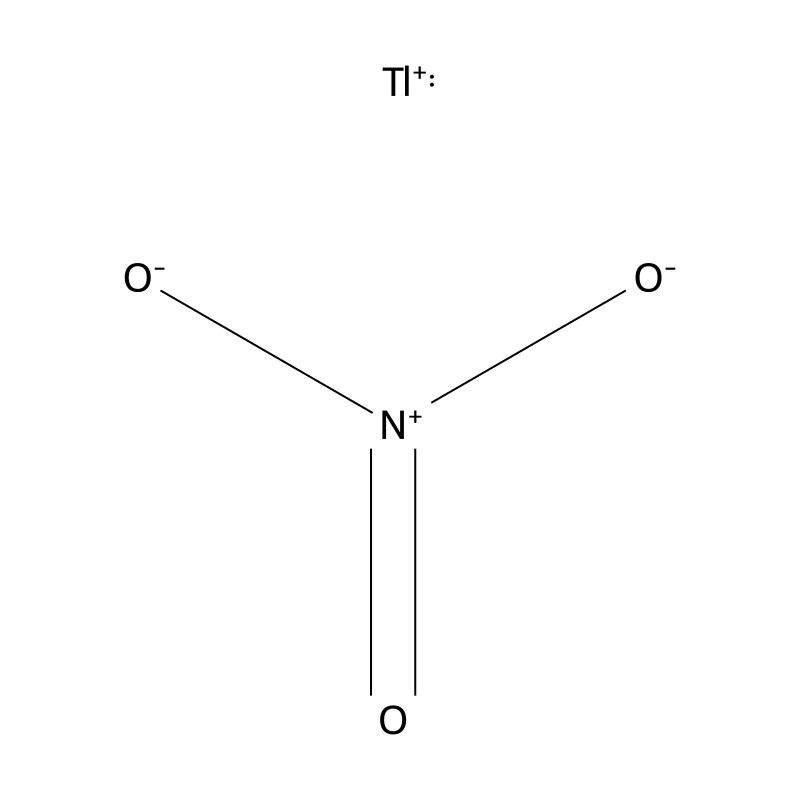

Thallium nitrate (Tl(NO3))

NO3Tl

Content Navigation

CAS Number

Product Name

Molecular Formula

NO3Tl

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis: A Powerful Oxidizing Agent

Thallium nitrate acts as a strong oxidizing agent in organic synthesis []. Its high reduction potential and the weak carbon-thallium(III) bond make it ideal for various oxidation reactions. Research explores its ability to:

- Oxidize alkenes and alkynes: It converts these unsaturated hydrocarbons into more functionalized products like acetals [].

- Oxidize cyclopropanes: This allows researchers to achieve ring-contracted aldehydes [].

- Oxidize methoxyl phenols: Thallium nitrate facilitates their transformation into quinone acetals, valuable intermediates in organic synthesis.

These oxidation reactions are vital for creating complex organic molecules with desired functionalities, contributing to research in medicinal chemistry, materials science, and other fields.

Analytical Chemistry: Detection and Analysis

Thallium nitrate's properties make it a potential tool in analytical chemistry. Research explores its use for:

- Precursor for high-purity materials: Nitrate trihydrates, including thallium nitrate trihydrate, can serve as precursors for creating ultra-high purity compounds. This is crucial for research involving sensitive techniques and materials characterization.

Thallium nitrate, with the chemical formula Thallium(I) nitrate (TlNO₃), is a white crystalline solid that is highly soluble in water. It has a melting point of approximately 206 °C and a boiling point of 433 °C, with a density of about 5.55 g/cm³. The compound exists in multiple allotropic forms, including rhombohedral, trigonal, and cubic structures depending on temperature conditions . Thallium nitrate is classified as a strong oxidizing agent and exhibits toxicity through various exposure routes, including ingestion and skin absorption .

Thallium nitrate is a dangerous compound that requires strict safety protocols when handling. Here are some key points to remember:

- Wear appropriate PPE: This includes gloves, safety goggles, respirator, and lab coat [].

- Work in a well-ventilated fume hood: Fume hoods prevent the inhalation of toxic fumes [].

- Minimize exposure: Keep handling times to a minimum and avoid generating dust or aerosols [].

- Proper disposal: Follow specific waste disposal procedures for hazardous materials [].

Research indicates that thallium nitrate interacts with various organic compounds during oxidation reactions. For example, it has been found effective in oxidizing primary and secondary alcohols into their corresponding carbonyl compounds under mild conditions when supported on silica gel . Its reactivity profile suggests that it can facilitate significant transformations in organic synthesis while maintaining selectivity.

Uniqueness of Thallium Nitrate: Thallium nitrate is particularly noted for its strong oxidizing properties and its role as a precursor for various thallium-based compounds. Its high solubility in water compared to other thallium salts makes it especially useful in laboratory settings. Moreover, its toxicity necessitates careful handling compared to other less hazardous compounds.

Physical Description

Color/Form

Cubic crystals (alpha isomer), trigonal (beta isomer), rhombic (gamma isomer)

Boiling Point

450 °C decomposes

Density

5.556 @ 21 °C/4 °C

Odor

Melting Point

Alpha isomer: 206 °C: Beta isomer: transition point at 145 °C to alpha form; Gamma: transition point at 75 °C to beta form.

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... STUDY INVOLVING /THALLIUM SOLUBLE SALTS EFFECTS ON MOUSE CELL CULTURES SHOWED/ ... CYTOPATHIC EFFECTS ... GREATLY ENLARGED MITOCHONDRIA IN AXONS OF PERIPHERAL NERVE FIBERS. ... MECHANISM /CONCERNS INACTIVATION OF/ ... SH GROUPS THAT /ALLOW/ ... INCR PERMEABILITY OF MITOCHONDRIA LEADING TO WATER INFLUX & SWELLING. /THALLIUM CMPD/

TRIVALENT THALLIUM COMPOUNDS ARE SOMEWHAT LESS TOXIC THAN ARE THALLIUM ION COMPOUNDS ... THALLIUM ACTS AS A MITOTIC AGENT & GENERAL CELLULAR POISON. CELLULAR ACCUM OF THALLIUM IN MUSCLE & OTHER TISSUES CAUSES DERANGEMENT OF NORMAL CELLULAR METABOLISM ... HIGH THALLIUM CONCN IN BLOOD AGGLUTINATES ERYTHROCYTES & LYSES THEM FOLLOWING THALLIUM ION ACCUMMULATION WITHIN ERYTHROCYTES. /THALLIUM SALTS/

Thallium inhibits enzymes, but nothing is really known of a biochemical lesion. In fatal cases, there usually is extensive peripheral paralysis and cardiovascular involvement. The immediate cause of death may be peripheral respiratory failure of cardiac arrest. /Thallium/

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

16901-76-1